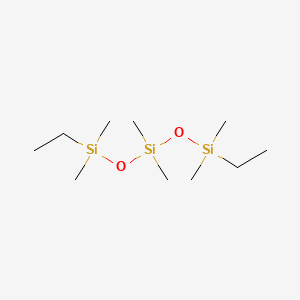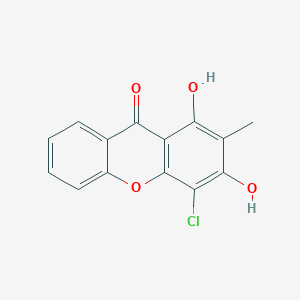
Acetic acid;5-methylhex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a characteristic odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methylhex-3-en-2-ol typically involves the esterification of 5-methylhex-3-en-2-ol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or an acid ion-exchange resin. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through a continuous process involving the esterification of 5-methylhex-3-en-2-ol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to separate the product from the reaction mixture. The use of a continuous process allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Acetic acid;5-methylhex-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release acetic acid and 5-methylhex-3-en-2-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-methylhex-3-yl ester
- Acetic acid, 5-methylhex-2-yl ester
- Acetic acid (Z)-3-methyl-6-oxo-hex-2-enyl ester
Uniqueness
Acetic acid;5-methylhex-3-en-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
146513-39-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;5-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6(2)4-5-7(3)8;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |
InChI Key |
STZQJNJXIUHBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



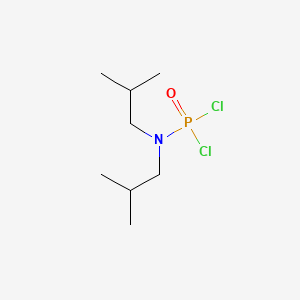
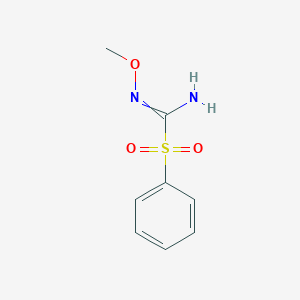
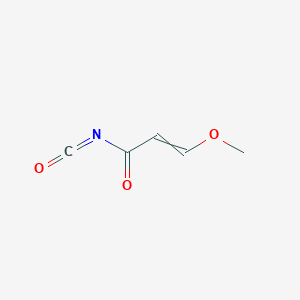
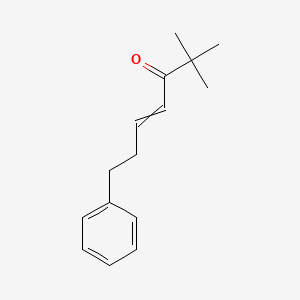
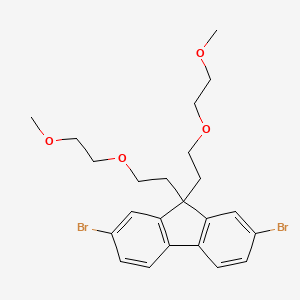
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

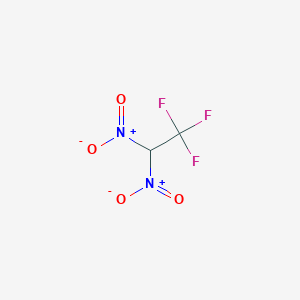
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
